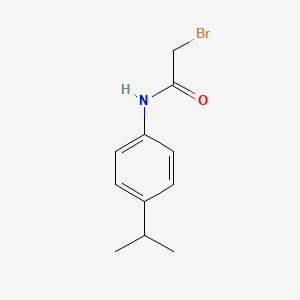

2-bromo-N-(4-isopropylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKPAMOYGYCIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo N 4 Isopropylphenyl Acetamide

Established Synthetic Routes

The construction of the 2-bromo-N-(4-isopropylphenyl)acetamide molecule is centered on the formation of the N-phenylacetamide core structure. Various methods have been established for creating such amide linkages, though their applicability for producing the specific target compound varies.

Reaction of 2-bromo-4-isopropylaniline (B1268057) with acetic anhydride

The N-acetylation of anilines is a fundamental transformation in organic chemistry. A common method for this is the reaction with acetic anhydride. nih.gov In this specific outlined route, 2-bromo-4-isopropylaniline is treated with acetic anhydride. This reaction results in the formation of an amide bond where the nitrogen of the aniline (B41778) attacks one of the carbonyl carbons of the acetic anhydride.

It is crucial to note that this pathway yields N-(2-bromo-4-isopropylphenyl)acetamide , an isomer of the primary subject compound. In this product, the bromine atom is substituted on the phenyl ring, not on the acetyl group. The reaction is typically performed in a solvent like glacial acetic acid, which can also serve as a catalyst. google.com

Coupling of 4-bromophenylacetic acid derivatives with substituted anilines using carbodiimide-based agents (e.g., EDC·HCl)

Amide bonds can be efficiently formed by the coupling of a carboxylic acid and an amine using a dehydrating agent, such as a carbodiimide. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) are widely used for this purpose. peptide.comnih.govinterchim.fr The reaction proceeds through the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide and a urea (B33335) byproduct. peptide.comwikipedia.org

Following the specified outline, reacting a 4-bromophenylacetic acid derivative with a substituted aniline would not produce 2-bromo-N-(4-isopropylphenyl)acetamide. Instead, it would result in a molecule where the bromine atom is part of the phenylacetic acid moiety. To synthesize the target compound using this methodology, the appropriate starting materials would be bromoacetic acid and 4-isopropylaniline (B126951) . Additives such as N-hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce racemization if chiral centers are present. peptide.com

Alkylation with bromoacetyl bromide

The most direct and common method for the synthesis of 2-bromo-N-(4-isopropylphenyl)acetamide is the N-acylation of 4-isopropylaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a form of nucleophilic acyl substitution.

In a typical procedure, 4-isopropylaniline is dissolved in a suitable solvent, and bromoacetyl bromide is added, often under cooled conditions to control the exothermic reaction. chemicalbook.com A base, such as triethylamine (B128534) or potassium carbonate, is frequently added to the reaction mixture. derpharmachemica.comresearchgate.net The base neutralizes the hydrogen bromide (HBr) that is formed as a byproduct, preventing it from protonating the starting aniline and rendering it unreactive. derpharmachemica.com The desired product is then isolated and purified, often through filtration and recrystallization. chemicalbook.com This method is widely applicable to the synthesis of various N-aryl haloacetamides. nih.gov

Nucleophilic Substitution and Coupling Reactions for Acetamide (B32628) Derivatives

The chemical reactivity of 2-bromo-N-(4-isopropylphenyl)acetamide is dominated by the presence of the bromine atom on the carbon alpha to the carbonyl group. The electron-withdrawing effect of the adjacent carbonyl group makes the C-Br bond susceptible to cleavage. The bromine atom acts as a good leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.org

This reactivity allows the compound to serve as a versatile intermediate for the synthesis of a wide range of other acetamide derivatives. Various nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines, thiols, or alkoxides can introduce new functional groups at this position. researchgate.net These transformations significantly expand the synthetic utility of the parent 2-bromo-acetamide.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing side reactions and simplifying purification. For the synthesis of 2-bromo-N-(4-isopropylphenyl)acetamide, solvent selection is a key parameter.

Solvent Selection (e.g., Dichloromethane)

The choice of solvent can significantly influence the outcome of acylation reactions. Aprotic solvents are generally preferred for reactions involving highly reactive acylating agents like bromoacetyl bromide. Dichloromethane (B109758) (DCM) is a commonly used solvent for these types of reactions. chemicalbook.comresearchgate.netscispace.com

Key advantages of using dichloromethane include:

Good Solubility: It effectively dissolves a wide range of organic reactants, including anilines and acyl halides.

Inertness: DCM is relatively unreactive towards the starting materials and the acylating agent, preventing solvent-related side products.

Low Boiling Point: Its volatility (boiling point ~39.6 °C) facilitates easy removal from the reaction mixture under reduced pressure after the reaction is complete. chemicalbook.com

Other solvents such as ethyl acetate, chloroform, and dimethylformamide (DMF) have also been employed for N-acetylation reactions, with the optimal choice depending on the specific reactants and reaction conditions. derpharmachemica.comresearchgate.net

Data Tables

Use of Bases (e.g., Triethylamine, Sodium Carbonate, DIPEA)

The acylation reaction produces hydrogen bromide (HBr) as a byproduct. This acidic byproduct can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the acid as it forms. ontosight.ai The choice of base can influence the reaction's efficiency and the purity of the product. Tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently used as they are non-nucleophilic and soluble in common organic solvents. Inorganic bases such as sodium carbonate or potassium carbonate can also be employed, often in biphasic systems or as a solid suspension. The primary role of these bases is to act as an acid scavenger, ensuring a continuous supply of the free amine for acylation. ontosight.ai

Table 1: Common Bases in the Synthesis of 2-bromo-N-(4-isopropylphenyl)acetamide

| Base | Type | Role |

| Triethylamine (TEA) | Organic | Acid Scavenger |

| Sodium Carbonate (Na₂CO₃) | Inorganic | Acid Scavenger |

| DIPEA | Organic | Acid Scavenger |

Purification Techniques (e.g., Recrystallization, Flash Chromatography, Column Chromatography)

Post-synthesis, the crude 2-bromo-N-(4-isopropylphenyl)acetamide must be purified to remove unreacted starting materials, the salt byproduct (e.g., triethylammonium (B8662869) bromide), and any side products. Several standard laboratory techniques are employed for this purpose.

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. The preparation of acetanilides, a class of compounds to which the target molecule belongs, traditionally uses recrystallization as a key purification step. wikipedia.org

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is utilized. nih.gov The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase.

Flash Chromatography: This is an expedited version of column chromatography that uses pressure to force the solvent through the column more quickly, significantly reducing the separation time.

Table 2: Purification Methods for N-Aryl Bromoacetamides

| Technique | Principle | Application |

| Recrystallization | Differential solubility | Purification of crude solid product. wikipedia.org |

| Column Chromatography | Differential adsorption | Separation of complex mixtures, high-purity isolation. nih.gov |

| Flash Chromatography | Pressurized differential adsorption | Rapid separation and purification. |

Chemical Reactivity and Transformations

The structure of 2-bromo-N-(4-isopropylphenyl)acetamide features several reactive sites, allowing for a range of subsequent chemical transformations. The most prominent is the alpha-bromo group, which is an excellent leaving group in substitution reactions.

Substitution Reactions of the Bromine Atom (e.g., with nucleophiles like amines, thiols, azides, thiocyanates)

The carbon atom attached to the bromine is electrophilic and susceptible to attack by various nucleophiles. This SN2 reaction is a cornerstone of the compound's utility as a synthetic intermediate.

Reaction with Amines: Primary and secondary amines can displace the bromide to form glycine (B1666218) amide derivatives. The initial product of the reaction between a halogenoalkane and ammonia (B1221849) is a primary amine, which is itself a nucleophile and can react further to produce secondary and tertiary amines. chemguide.co.uk

Reaction with Thiols: Thiols (R-SH) are potent nucleophiles that readily react to form thioether linkages. The reaction of α-bromo ketones with biological thiols proceeds via conjugate addition followed by intramolecular displacement of the bromide. nih.gov

Reaction with Azides: Sodium azide (B81097) (NaN₃) is a common nucleophile used to introduce the azido (B1232118) group (-N₃). This reaction is an efficient way to form an alkyl azide, which can then be reduced to a primary amine. libretexts.org

Reaction with Thiocyanates: Nucleophiles like potassium thiocyanate (B1210189) (KSCN) can be used to replace the bromine atom, yielding an α-thiocyanato acetamide derivative.

Table 3: Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | R₂NH | Substituted Glycinamide |

| Thiol | RSH | Thioether |

| Azide | NaN₃ | α-Azido acetamide |

| Thiocyanate | KSCN | α-Thiocyanato acetamide |

Oxidation Reactions (e.g., of the isopropyl group)

The isopropyl group attached to the phenyl ring is susceptible to oxidation, particularly because it is at a benzylic position. Strong oxidizing agents can transform the isopropyl group into other functionalities. When an alkyl group attached to an aromatic ring is treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid, the benzylic carbon is oxidized. libretexts.org For an isopropyl group, this oxidation can yield a ketone (acetophenone derivative) or, with more vigorous conditions, cleave the carbon-carbon bonds to form a carboxylic acid at the benzylic position. libretexts.orgacs.org The reaction specifically requires a hydrogen atom on the benzylic carbon, a condition met by the isopropyl group. libretexts.org

Reduction Reactions (e.g., of the acetamide group)

The amide functional group can be reduced to an amine. This transformation requires a powerful reducing agent, as amides are relatively stable carbonyl compounds. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. libretexts.orgmasterorganicchemistry.com The reaction effectively converts the C=O group of the amide into a CH₂ group, transforming the N-(4-isopropylphenyl)acetamide moiety into an N-ethyl-(4-isopropylphenyl)amine derivative. masterorganicchemistry.com This reduction works for primary, secondary, and tertiary amides. masterorganicchemistry.com

Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of 2-bromo-N-(4-isopropylphenyl)acetamide, the carbon-bromine bond can readily participate in such reactions, allowing for the introduction of various aryl or vinyl substituents at the alpha-position of the acetamide moiety.

Detailed research into the enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides with arylboronic acids has provided a robust methodology for the synthesis of chiral α-aryl carboxamides. nih.govacs.orgdntb.gov.ua While the specific use of 2-bromo-N-(4-isopropylphenyl)acetamide is not detailed, the general principles and conditions from closely related substrates are directly applicable. The reaction typically employs a palladium catalyst, a suitable ligand, and a base to facilitate the catalytic cycle. The choice of a chiral ligand is crucial for achieving high enantioselectivity in the product. nih.gov

A general reaction scheme for the Suzuki coupling of a 2-bromo-N-arylacetamide is as follows:

Table 1: Representative Conditions for the Palladium-Catalyzed Suzuki Coupling of α-Bromo Carboxamides with Arylboronic Acids. nih.govacs.org

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / Chiral P,P=O Ligand | Cs₂CO₃ | Toluene | 80 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Chiral P,P=O Ligand | K₃PO₄ | Dioxane | 100 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / Chiral P,P=O Ligand | Cs₂CO₃ | Toluene | 80 | 88 |

| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ / Chiral P,P=O Ligand | K₃PO₄ | Dioxane | 100 | 90 |

The development of sterically bulky and electron-rich chiral P,P=O ligands has been critical in achieving high yields and enantioselectivities. acs.org These ligands are thought to facilitate the crucial transmetalation step and prevent side reactions. The reaction tolerates a wide range of functional groups on both the arylboronic acid and the N-arylacetamide, making it a versatile tool for the synthesis of diverse α-aryl-N-arylacetamides. nih.gov

Condensation Reactions

The bromine atom in 2-bromo-N-(4-isopropylphenyl)acetamide is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is exploited in condensation reactions, particularly with amine nucleophiles, to form new carbon-nitrogen bonds. This reaction is a straightforward and efficient method for the synthesis of α-amino acid amide derivatives.

The reaction of a 2-bromo-N-arylacetamide with a primary or secondary amine typically proceeds via a standard SN2 mechanism to yield the corresponding N-substituted glycine amide. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid that is formed as a byproduct. Common bases include potassium carbonate or an excess of the amine reactant.

A general reaction scheme for the condensation of 2-bromo-N-(4-isopropylphenyl)acetamide with an amine is as follows:

Table 2: Examples of Condensation Reactions of 2-Bromoacetamides with Amines.

| Entry | Amine | Base | Solvent | Temp (°C) | Product |

| 1 | Benzylamine | K₂CO₃ | Acetonitrile (B52724) | Reflux | N-(4-isopropylphenyl)-2-(benzylamino)acetamide |

| 2 | Morpholine | K₂CO₃ | DMF | 80 | 2-(morpholino)-N-(4-isopropylphenyl)acetamide |

| 3 | Aniline | Et₃N | Dichloromethane | RT | N-(4-isopropylphenyl)-2-(phenylamino)acetamide |

| 4 | Diethylamine | Excess Diethylamine | Ethanol | Reflux | N-(4-isopropylphenyl)-2-(diethylamino)acetamide |

The choice of solvent and temperature can influence the reaction rate and yield. Polar aprotic solvents like acetonitrile or DMF are often effective. This type of condensation is a fundamental step in the synthesis of various biologically active compounds and building blocks for peptide synthesis. researchgate.net

Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. wikipedia.org While 2-bromo-N-(4-isopropylphenyl)acetamide does not itself contain a carbonyl group that directly participates in reductive amination, it can be readily converted into a precursor for such a reaction. This typically involves a two-step synthetic sequence.

First, the bromo-substituent is displaced by an amino group, often using ammonia or a protected amine equivalent, to form 2-amino-N-(4-isopropylphenyl)acetamide. This intermediate, which is a primary amine, can then undergo a reductive amination reaction with an aldehyde or a ketone.

The second step involves the formation of an imine intermediate between the primary amine of the amino-acetamide and the carbonyl compound, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgnih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine in the presence of the unreacted carbonyl compound. researchgate.net

A general scheme for this two-step process is as follows:

Table 3: Two-Step Synthesis of N-Substituted Aminoacetamides via Reductive Amination.

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Final Product |

| 1 | Benzaldehyde | NaBH₃CN | Methanol | RT | 2-(benzylamino)-N-(4-isopropylphenyl)acetamide |

| 2 | Acetone | NaBH(OAc)₃ | Dichloroethane | RT | 2-(isopropylamino)-N-(4-isopropylphenyl)acetamide |

| 3 | Cyclohexanone | NaBH₃CN | Methanol | RT | 2-(cyclohexylamino)-N-(4-isopropylphenyl)acetamide |

| 4 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | Dichloroethane | RT | 2-((4-fluorobenzyl)amino)-N-(4-isopropylphenyl)acetamide |

This synthetic route provides a versatile method for introducing a wide range of substituents onto the nitrogen atom of the amino-acetamide, leading to a diverse library of compounds with potential applications in various fields of chemical research. researchgate.net

Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

In a typical mass spectrum of 2-bromo-N-(4-isopropylphenyl)acetamide (C₁₁H₁₄BrNO), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can offer structural insights. Common fragmentation pathways for amides include cleavage of the amide bond and alpha-cleavage. For the target compound, fragmentation could lead to the loss of the bromoacetyl group or parts of the isopropylphenyl group.

For example, the mass spectrum of N-(4-bromophenyl)acetamide shows a molecular ion peak, and its fragmentation would be characteristic of this class of compounds. nist.gov

Table 2: Predicted and Observed Mass Spectrometry Data for Related Compounds This table illustrates the expected mass spectral features based on the analysis of similar molecules.

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Key MS Features |

| 2-bromo-N-(4-isopropylphenyl)acetamide | C₁₁H₁₄BrNO | 256.14 | Expected [M]⁺ and [M+2]⁺ peaks of similar intensity. |

| N-(4-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | Observed molecular ion and characteristic fragmentation. nist.gov |

| N-(4-isopropylphenyl)acetamide | C₁₁H₁₅NO | 177.24 | Observed molecular ion peak. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. It involves a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).

In the synthesis of 2-bromo-N-(4-isopropylphenyl)acetamide, TLC would be an invaluable tool for monitoring the conversion of the starting materials (e.g., 4-isopropylaniline (B126951) and bromoacetyl bromide) into the desired product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of the product spot and the disappearance of the reactant spots can be visualized, often under UV light or by using a staining agent. The relative mobility of the spots (Rf value) depends on the polarity of the compounds and the solvent system used.

For instance, in the synthesis of the related compound N-(4-isopropoxyphenyl)acetamide , TLC was used to monitor the reaction progress. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely used for assessing the purity of synthesized compounds. The technique utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through the column at high pressure.

The purity of a 2-bromo-N-(4-isopropylphenyl)acetamide sample can be determined by HPLC. A suitable method, likely a reverse-phase method using a C18 column, would be developed. The sample would be dissolved in an appropriate solvent and injected into the HPLC system. The chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure organic compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements should agree with the theoretically calculated values based on its molecular formula.

For 2-bromo-N-(4-isopropylphenyl)acetamide, with the molecular formula C₁₁H₁₄BrNO, the theoretical elemental composition can be calculated. An experimental analysis of a purified sample should yield percentages that are in close agreement with these calculated values, typically within ±0.4%, thus confirming the empirical formula.

Table 3: Theoretical Elemental Composition of 2-bromo-N-(4-isopropylphenyl)acetamide Based on the molecular formula C₁₁H₁₄BrNO.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 11 | 132.11 | 51.58% |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.52% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.20% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.47% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.25% |

| Total | 256.16 | 100.00% |

X-ray Crystallography for Solid-State Structural Analysis of Related Compounds

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Table 4: Crystallographic Data for the Related Compound N-(4-isopropylphenyl)acetamide This data provides an example of the type of information obtained from X-ray crystallography.

| Parameter | Value for N-(4-isopropylphenyl)acetamide nih.gov |

| Molecular Formula | C₁₁H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 14.0052 |

| b (Å) | 9.3488 |

| c (Å) | 7.8095 |

| α (°) | 90.00 |

| β (°) | 90.711 |

| γ (°) | 90.00 |

Structure Activity Relationship Sar Studies of 2 Bromo N 4 Isopropylphenyl Acetamide and Its Analogs

Impact of Halogen Substituents on Activity and Reactivity

The presence and nature of a halogen substituent on a molecule can significantly influence its biological activity through various mechanisms, including alterations in hydrophobicity, electronic properties, and conformation. researchgate.netnih.gov In the context of N-arylacetamides, halogenation is a common strategy to modulate their pharmacological profiles. nih.gov

The bromine atom in 2-bromo-N-(4-isopropylphenyl)acetamide introduces a notable level of lipophilicity, which can enhance the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. researchgate.net Studies on other halogenated compounds have shown that bromination can increase hydrophobicity, potentially facilitating transport across membranes. researchgate.net For instance, in a series of peptoids, brominated analogs displayed a significant increase in antimicrobial activity against various bacteria, an effect linked to their increased hydrophobicity and altered self-assembly properties. nih.gov

Furthermore, the position of the halogen on the acetamide (B32628) moiety is critical. The α-bromo substitution makes the acetyl carbon more electrophilic, increasing its reactivity towards nucleophiles. This enhanced reactivity is a key feature of α-haloacetamides, which are known to act as alkylating agents. This reactivity can be crucial for forming covalent bonds with biological targets, such as enzyme active sites, leading to irreversible inhibition.

Table 1: General Effects of Halogen Substitution on Bioactivity

| Property | General Impact of Bromine Substitution |

| Lipophilicity | Increases, potentially enhancing membrane permeability. researchgate.net |

| Reactivity | The α-bromo group increases the electrophilicity of the carbonyl carbon. |

| Biological Activity | Can significantly enhance or decrease activity depending on the target and molecular context. nih.govnih.gov |

| Conformation | Can influence molecular conformation, affecting receptor binding. researchgate.net |

Role of the Isopropyl Group (e.g., steric bulk, lipophilicity, electron-donating effects)

The isopropyl group at the para-position of the phenyl ring is another key determinant of the biological activity of 2-bromo-N-(4-isopropylphenyl)acetamide. Its contribution can be analyzed in terms of its steric, lipophilic, and electronic properties.

Steric Bulk: The branched nature of the isopropyl group introduces steric bulk, which can influence how the molecule fits into a binding site. This steric hindrance can either be beneficial, by promoting a specific binding conformation and enhancing selectivity, or detrimental, by preventing access to the target site. The precise effect is target-dependent.

Lipophilicity: Similar to the bromine atom, the isopropyl group significantly increases the lipophilicity of the molecule. This property is crucial for its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME). Increased lipophilicity can lead to better membrane permeation and access to hydrophobic binding pockets. In a study of N-acetamide substituted pyrazolopyrimidines, it was noted that lipophilicity is a critical factor that dictates biodistribution and clearance, with branched alkyl groups tending to exhibit more moderate lipophilicity compared to long straight-chain alkyl groups of a similar carbon number. nih.gov

Electron-Donating Effects: The isopropyl group is an electron-donating group through inductive effects. This can influence the electron density of the phenyl ring, which in turn can affect its interaction with biological targets. For instance, it can modulate the pKa of the amide nitrogen and influence the strength of hydrogen bonding interactions.

In a series of 5-isopropyl-2-methylphenolhydrazide-based sulfonamides, the presence of the isopropyl group was part of a design aimed at generating potent antimicrobial and antioxidant agents. researchgate.net This highlights the utility of this group in designing bioactive molecules.

Table 2: Physicochemical Properties Influenced by the Isopropyl Group

| Property | Contribution of the Isopropyl Group |

| Steric Hindrance | Adds bulk, which can affect binding affinity and selectivity. |

| Lipophilicity | Increases overall lipophilicity, impacting ADME properties. nih.gov |

| Electronic Effect | Acts as an electron-donating group, influencing the electronic character of the phenyl ring. |

Modifications to the Acetamide Moiety

The acetamide moiety serves as a central scaffold and a key point for molecular interactions, primarily through hydrogen bonding. Modifications to this group can have profound effects on the compound's biological activity.

The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within a biological target's binding site. Docking simulations of 2-mercapto-N-arylacetamide analogs suggested that the hydrogen bonding of the amide NH group was a key factor in their ability to inhibit tyrosinase activity. rsc.org

N,N-disubstitution of the acetamide group is a common strategy in medicinal chemistry to modulate properties like solubility, metabolic stability, and binding affinity. A study on pyrazolopyrimidine-based ligands for the translocator protein (TSPO) demonstrated that N,N-acetamide disubstitution allows for the introduction of diverse chemical groups without sacrificing affinity for the target. nih.govwustl.edu This suggests that for 2-bromo-N-(4-isopropylphenyl)acetamide, derivatization at the amide nitrogen could be a viable strategy for lead optimization.

Furthermore, incorporating the acetamide structure into larger heterocyclic systems, such as 1,2,3-triazoles, has been explored to generate new compounds with potential antifungal, antioxidant, and antitubercular activities. rsc.org The synthesis of flavonoid acetamide derivatives has also been shown to improve bioavailability and antioxidant properties. mdpi.com

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The rotational freedom around the single bonds in the 2-bromo-N-(4-isopropylphenyl)acetamide structure allows it to adopt various conformations, and only specific conformations may be biologically active.

A conformational analysis of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides revealed the existence of stable gauche and cis conformers. nih.gov The relative population of these conformers was found to be influenced by the substituent on the phenyl ring and the polarity of the solvent. nih.gov This indicates that the 4-isopropyl group in the target compound likely plays a role in determining its preferred conformation.

General Methodologies for SAR Derivatization and Evaluation

The systematic exploration of the structure-activity relationships of a lead compound like 2-bromo-N-(4-isopropylphenyl)acetamide typically involves a multi-step process. oncodesign-services.com

Analog Synthesis: The first step is the synthesis of a library of analogs with systematic structural modifications. oncodesign-services.com For the target compound, this could involve:

Varying the halogen at the α-position (e.g., chlorine, fluorine).

Changing the substituent on the phenyl ring (e.g., varying its size, position, and electronic properties). mdpi.com

Modifying the acetamide group (e.g., N-alkylation, N-arylation, or incorporation into heterocyclic systems). nih.govacs.org

Biological Evaluation: The synthesized analogs are then tested for their biological activity in relevant in vitro and/or in vivo assays. oncodesign-services.com This could include enzyme inhibition assays, receptor binding studies, or cell-based assays to measure a specific pharmacological effect. mdpi.com For example, new N-phenylacetamide-incorporated 1,2,3-triazoles were evaluated for their in vitro antifungal activity against several fungal strains. rsc.org

Computational Modeling: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are often employed to rationalize the experimental results and guide the design of new analogs. mdpi.comnih.gov Molecular docking can predict the binding modes of the compounds within the active site of a target protein, helping to explain why certain structural modifications lead to changes in activity. nih.gov 3D-pharmacophore modeling and QSAR analysis have been successfully used to explain the antitumor properties of 2-cyano-N-arylacetamides. nih.gov

By combining these methodologies, researchers can build a comprehensive understanding of the SAR for a given chemical scaffold, leading to the rational design of more potent and selective drug candidates. oncodesign-services.com

In Vitro Biological Activity and Molecular Mechanisms of 2 Bromo N 4 Isopropylphenyl Acetamide

Enzyme Inhibition Studies

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

There are no available research findings from in vitro studies detailing the inhibitory effects of 2-bromo-N-(4-isopropylphenyl)acetamide on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Consequently, data regarding its potency (such as IC50 values) and selectivity for these enzymes are not available in the current scientific literature.

Modulation of Metabolic Pathway Enzymes

Scientific literature lacks specific in vitro studies investigating the modulatory effects of 2-bromo-N-(4-isopropylphenyl)acetamide on enzymes involved in metabolic pathways. Therefore, its potential to alter or influence metabolic processes at a molecular level remains uncharacterized.

P2X Receptor Subtypes (e.g., P2X4R, P2X7R)

There is no published research on the in vitro activity of 2-bromo-N-(4-isopropylphenyl)acetamide on P2X receptor subtypes, such as P2X4R and P2X7R. Its potential as an agonist or antagonist for these purinergic receptors has not been determined.

α-Glucosidase and α-Amylase Enzymes

No specific in vitro studies have been found that report the inhibitory activity of 2-bromo-N-(4-isopropylphenyl)acetamide against α-glucosidase and α-amylase enzymes. As a result, there is no data available on its IC50 values or its potential as a carbohydrate-hydrolyzing enzyme inhibitor.

Kinase Inhibition (e.g., Fer/FerT Kinases)

The inhibitory potential of 2-bromo-N-(4-isopropylphenyl)acetamide against Fer and FerT kinases has not been investigated in any published in vitro studies. Its profile as a kinase inhibitor is currently unknown.

Gamma-Aminobutyric Acid Receptor (GABAAR) and Aminotransferase Enzyme Affinity

There is a lack of research in the scientific literature regarding the in vitro affinity of 2-bromo-N-(4-isopropylphenyl)acetamide for the Gamma-Aminobutyric Acid Receptor (GABAAR). Similarly, no studies have been conducted to determine its inhibitory effects on the GABA aminotransferase (GABA-AT) enzyme.

In Vitro Cellular Activity Studies

Anti-inflammatory Effects

No research findings on the in vitro anti-inflammatory effects of 2-bromo-N-(4-isopropylphenyl)acetamide, such as the reduction of pro-inflammatory cytokines in cell cultures, are available in the searched scientific literature.

Anticancer Potential

There is no available data from in vitro studies concerning the anticancer potential of 2-bromo-N-(4-isopropylphenyl)acetamide, including its ability to induce apoptosis in cancer cell lines or modulate cell survival and proliferation pathways.

Antimicrobial Properties

Information regarding the in vitro antimicrobial properties of 2-bromo-N-(4-isopropylphenyl)acetamide, such as its efficacy in inhibiting bacterial growth, could not be found in the reviewed literature.

Anti-fibrotic Activity

No studies detailing the in vitro anti-fibrotic activity of 2-bromo-N-(4-isopropylphenyl)acetamide in relevant models were identified.

Neuroprotective Effects

There is no available research on the in vitro neuroprotective effects of 2-bromo-N-(4-isopropylphenyl)acetamide in experimental models.

Antifungal Activity

No specific data on the in vitro antifungal activity of 2-bromo-N-(4-isopropylphenyl)acetamide against various fungal species was found in the scientific literature.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activity of 2-bromo-N-(4-isopropylphenyl)acetamide are primarily dictated by the reactivity of its functional groups, which allows for specific interactions with biological macromolecules. The elucidation of these mechanisms involves understanding how the compound binds to molecular targets, the roles of its specific structural features in this binding, and the nature of the complexes it forms.

The bromoacetamide moiety is a key feature of 2-bromo-N-(4-isopropylphenyl)acetamide, rendering it an electrophilic agent. This characteristic allows the compound to act as a covalent modifier of proteins, particularly by reacting with nucleophilic residues such as cysteine and histidine at the active or allosteric sites of enzymes. This covalent interaction can lead to irreversible inhibition of enzyme activity.

Compounds containing a bromoacetamide group are known to be reactive towards thiol groups, such as those found in the amino acid cysteine. This reactivity makes them valuable as probes for studying enzyme active sites and as potential irreversible inhibitors. The interaction involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon atom of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a stable thioether bond. This covalent modification can significantly alter the protein's conformation and function.

The binding and reactivity of 2-bromo-N-(4-isopropylphenyl)acetamide are governed by the interplay of its distinct functional groups.

Bromoacetamide Group : This is the primary reactive group, or "warhead," responsible for forming covalent bonds with nucleophilic residues on target proteins. axispharm.com The electrophilic nature of the carbon atom alpha to the carbonyl group is enhanced by the bromine atom, a good leaving group. This functionality is frequently used in biochemical studies to selectively label and inhibit proteins, often targeting cysteine residues. nih.gov The formation of a covalent bond typically leads to irreversible inhibition of the target.

N-(4-isopropylphenyl) Group : This aromatic portion of the molecule plays a crucial role in directing the compound to specific binding sites on a protein. The isopropylphenyl group provides a hydrophobic character to the molecule, facilitating non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) with complementary hydrophobic pockets within the target protein. These initial non-covalent interactions are critical for positioning the bromoacetamide "warhead" correctly, thereby increasing the specificity and efficiency of the subsequent covalent reaction. The substitution pattern on the phenyl ring can significantly influence binding affinity and selectivity.

Table 1: Functional Groups and Their Roles in Target Interaction

| Functional Group | Type of Interaction | Primary Role |

|---|---|---|

| Bromoacetamide | Covalent | Forms stable bonds with nucleophilic amino acid residues (e.g., Cysteine), leading to irreversible modification. axispharm.comnih.gov |

| N-(4-isopropylphenyl) | Non-covalent (Hydrophobic) | Provides specificity by anchoring the molecule in hydrophobic pockets of the target protein, orienting the reactive group. |

While direct covalent modification of an active site is a primary mechanism for bromoacetamide-containing compounds, they can also function as allosteric modulators. Allosteric modulation occurs when a compound binds to a site on a protein that is distinct from the primary active (orthosteric) site. This binding event induces a conformational change in the protein that alters the activity of the active site.

An allosteric modulator can either enhance the protein's activity (a positive allosteric modulator, or PAM) or decrease it (a negative allosteric modulator, or NAM). nih.gov In the case of 2-bromo-N-(4-isopropylphenyl)acetamide, the N-(4-isopropylphenyl) group could direct the molecule to an allosteric pocket. If this pocket contains a suitably positioned nucleophilic residue, the bromoacetamide group can then form a covalent bond, "locking" the protein in a specific, often less active, conformation. This results in irreversible allosteric inhibition.

The hallmark of the mechanism of action for 2-bromo-N-(4-isopropylphenyl)acetamide is the formation of stable, covalent complexes with its biological targets. The reaction between the electrophilic bromoacetyl group and a nucleophilic amino acid residue (Nu) on a protein can be represented as:

Protein-Nu-H + Br-CH₂-CO-NH-C₆H₄-CH(CH₃)₂ → Protein-Nu-CH₂-CO-NH-C₆H₄-CH(CH₃)₂ + HBr

This reaction results in a stable adduct where the inhibitor is permanently attached to the protein. The stability of this complex is due to the strong covalent bond formed (e.g., a thioether bond in the case of cysteine). Such irreversible modification effectively removes the protein from its functional pool, leading to a long-lasting biological effect. The formation of these stable complexes is a widely utilized strategy in drug design for achieving potent and sustained target inhibition. axispharm.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2-bromo-N-(4-isopropylphenyl)acetamide |

| Cysteine |

Advanced Derivatization and Analog Development Strategies

Systematic Modification of Scaffold Regions for SAR Expansion

Systematic modification of the 2-bromo-N-(4-isopropylphenyl)acetamide scaffold is a key strategy for the expansion of structure-activity relationships (SAR). This involves a methodical approach to altering different regions of the molecule to understand how these changes influence its biological activity or chemical properties. The core scaffold can be dissected into three main regions for modification: the N-phenyl ring, the acetamide (B32628) linker, and the α-bromo group.

N-Phenyl Ring Modification: The 4-isopropylphenyl group offers several avenues for modification. The isopropyl group itself can be replaced with other alkyl or alkoxy groups of varying size and lipophilicity to probe the steric and electronic requirements of the binding pocket. Furthermore, the aromatic ring can be substituted with a variety of functional groups, such as halogens, nitro groups, or cyano groups, at the ortho and meta positions to explore the effects of electronic modulation on activity.

Acetamide Linker Modification: The amide bond of the acetamide linker is generally stable, but modifications can still be envisaged. For instance, N-alkylation or N-arylation could be explored, although this would represent a significant departure from the parent scaffold.

α-Bromo Group Modification: The bromine atom is the most reactive site for modification and serves as a handle for introducing a wide range of functionalities through nucleophilic substitution, as will be discussed in the following section.

A hypothetical SAR expansion based on these modifications is presented in the table below.

| Modification Site | Example of Modification | Potential Impact on Properties |

| N-Phenyl Ring | Replacement of isopropyl with tert-butyl | Increased steric bulk, potentially altering binding affinity. |

| Introduction of a nitro group at the ortho position | Increased electron-withdrawing character, may affect metabolic stability. | |

| Acetamide Linker | N-methylation | Loss of hydrogen bond donor capability, could impact target interaction. |

| α-Bromo Group | Substitution with a morpholino group | Increased polarity and aqueous solubility. |

Displacement Reactions with Varied Nucleophiles (e.g., aryl alcohols, thiols, amines)

The presence of the α-bromo group makes 2-bromo-N-(4-isopropylphenyl)acetamide an excellent substrate for SN2 displacement reactions with a wide range of nucleophiles. This allows for the synthesis of a large library of analogs with diverse functional groups at the α-position.

Reactions with Aryl Alcohols: The reaction with aryl alcohols (phenols) in the presence of a base, such as potassium carbonate, leads to the formation of aryloxy acetamide derivatives. researchgate.net This introduces an ether linkage, which can significantly alter the conformational flexibility and electronic properties of the molecule.

Reactions with Thiols: Thiols, being excellent nucleophiles, readily displace the bromine atom to form thioether derivatives. nih.gov These reactions are typically carried out in the presence of a mild base. The resulting thioethers can be further oxidized to the corresponding sulfoxides or sulfones, providing additional avenues for analog development.

Reactions with Amines: A variety of primary and secondary amines can be used to displace the bromine, yielding α-amino acetamide derivatives. irejournals.comresearchgate.net These reactions are often performed in the presence of a non-nucleophilic base to scavenge the HBr byproduct. The introduction of an amino group can significantly increase the basicity and polarity of the molecule.

The table below summarizes some examples of displacement reactions on related α-bromoacetamides.

| Nucleophile | Reagent Example | Product Type |

| Aryl Alcohol | 4-Bromophenol | 2-(4-bromophenoxy)acetamide derivative acs.org |

| Thiol | Thiophenol | 2-(phenylthio)acetamide derivative |

| Amine | Piperidine | 2-(piperidin-1-yl)acetamide derivative irejournals.com |

Utilization of Organometallic Reagents in Derivatization

Organometallic reagents offer powerful tools for the derivatization of 2-bromo-N-(4-isopropylphenyl)acetamide, particularly for the formation of new carbon-carbon bonds. While the α-bromo group is reactive towards nucleophiles, its use in organometallic cross-coupling reactions is also a viable strategy.

A notable example is the palladium-catalyzed Suzuki-type cross-coupling reaction. Research has demonstrated that 2-bromo-N,N-dimethylacetamide can undergo cross-coupling with aryldioxaborolanes in the presence of a palladium catalyst. researchgate.net This suggests that 2-bromo-N-(4-isopropylphenyl)acetamide could similarly be coupled with various aryl or vinyl boronic acids or their esters to generate α-aryl or α-vinyl acetamide derivatives. mdpi.comwikipedia.org

The general scheme for such a reaction would be:

2-bromo-N-(4-isopropylphenyl)acetamide + R-B(OR')2 --(Pd catalyst, base)--> 2-R-N-(4-isopropylphenyl)acetamide

Where R can be an aryl or vinyl group. This approach allows for the introduction of a wide range of substituents that are not easily accessible through simple nucleophilic substitution.

Enzyme-Mediated Synthesis of Analogs

Enzymatic methods are increasingly being used in organic synthesis to achieve high levels of stereoselectivity, which is often difficult to obtain through traditional chemical methods. Lipases, in particular, are versatile enzymes that can be used for the kinetic resolution of racemic mixtures. nih.gov

In the context of 2-bromo-N-(4-isopropylphenyl)acetamide, an enzymatic approach could be employed to synthesize enantiomerically pure analogs. For instance, the corresponding α-hydroxy acetamide, obtained by hydrolysis of the α-bromo compound, could be subjected to lipase-catalyzed acylation. nih.gov The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This would provide access to both enantiomers of the α-hydroxy acetamide, which could then be used as chiral building blocks for further derivatization.

The enantioselectivity of lipases is a valuable tool for producing optically pure compounds, which is particularly important in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities. nih.gov

Development of Novel Heterocyclic Analogs for Specific Applications

The α-bromoacetamide moiety in 2-bromo-N-(4-isopropylphenyl)acetamide is a versatile precursor for the synthesis of various heterocyclic rings. This is a particularly attractive strategy for generating novel analogs with potentially unique biological activities, as heterocyclic scaffolds are prevalent in many approved drugs.

Thiazole (B1198619) Synthesis: One of the most common applications of α-bromoacetamides is in the Hantzsch thiazole synthesis. ijper.org By reacting 2-bromo-N-(4-isopropylphenyl)acetamide with a thioamide, such as thiourea, a 2-aminothiazole (B372263) derivative can be formed. frontiersin.orgnih.gov Further modifications of the thioamide component can lead to a wide variety of substituted thiazoles. nih.gov

Imidazole (B134444) Synthesis: Imidazoles can also be synthesized from α-bromoacetamides. For example, reaction with an amidine can lead to the formation of a substituted imidazole ring. organic-chemistry.orgnih.gov The specific reaction conditions and the nature of the amidine will determine the substitution pattern on the resulting imidazole. semanticscholar.org

The table below provides a conceptual overview of heterocyclic ring synthesis from 2-bromo-N-(4-isopropylphenyl)acetamide.

| Reagent | Heterocyclic Product |

| Thiourea | 2-Amino-4-(N-(4-isopropylphenyl)carbamoyl)thiazole |

| Benzamidine | 2-Phenyl-4-(N-(4-isopropylphenyl)carbamoyl)imidazole |

Application of Polymer-Supported Reagents and Solid-Supported Bases in Synthesis

The use of polymer-supported reagents and solid-supported bases offers significant advantages in the synthesis of analogs of 2-bromo-N-(4-isopropylphenyl)acetamide, particularly in the context of combinatorial chemistry and library synthesis. mdpi.org These solid-phase synthesis techniques simplify the purification process, as excess reagents and byproducts can be easily removed by filtration. researchgate.net

For example, in the displacement reactions with nucleophiles described in section 7.2, a solid-supported base, such as polymer-supported carbonate, could be used to neutralize the HBr formed during the reaction. After the reaction is complete, the solid-supported base can be simply filtered off, eliminating the need for an aqueous workup.

Similarly, polymer-supported reagents can be employed. For instance, a polymer-supported version of a nucleophile could be reacted with 2-bromo-N-(4-isopropylphenyl)acetamide. In this case, the product would be attached to the solid support, and excess reagents could be washed away. Cleavage from the resin would then yield the purified product.

These techniques are highly amenable to automation and high-throughput synthesis, allowing for the rapid generation of large libraries of analogs for screening and SAR studies. mdpi.org

Research Applications and Broader Scientific Context

Use in the Synthesis of Complex Organic Molecules

The primary application of 2-bromo-N-(4-isopropylphenyl)acetamide in research is as a synthetic building block or intermediate. The key to its utility is the bromoacetyl group, which is highly susceptible to nucleophilic substitution reactions. In these reactions, the bromine atom, being a good leaving group, is displaced by a wide range of nucleophiles such as amines, thiols, or alkoxides. This allows for the covalent attachment of the N-(4-isopropylphenyl)acetamide scaffold onto other molecules, forming more complex structures.

The typical synthesis of such N-aryl bromoacetamides involves the acylation of the corresponding aniline (B41778) (in this case, 4-isopropylaniline) with bromoacetyl chloride or bromoacetyl bromide. This straightforward reaction provides a reliable route to the intermediate, which can then be used in subsequent synthetic steps. The principles of this synthesis are demonstrated in the preparation of analogous compounds like 2-bromo-N-(4-bromophenyl)acetamide from 4-bromoaniline (B143363) and bromoacetyl chloride nih.gov and 2-bromo-N-(2-chlorophenyl)acetamide from 2-chloroaniline. researchgate.net

Applications in Pharmaceutical Research and Drug Development Precursors

In the realm of pharmaceutical research, 2-bromo-N-(4-isopropylphenyl)acetamide serves as a valuable precursor for generating libraries of novel compounds for biological screening. The N-aryl acetamide (B32628) substructure is a common feature in many biologically active molecules. By using this compound as a starting material, medicinal chemists can efficiently synthesize a diverse range of derivatives to explore structure-activity relationships (SAR) for a given biological target.

The isopropylphenyl group can enhance the lipophilicity of a potential drug molecule, which can be crucial for its ability to cross cell membranes and interact with intracellular targets. The amide linkage provides a rigid structural element that can participate in hydrogen bonding, a key interaction in drug-receptor binding. Its role as a precursor is highlighted in the development of potential therapeutics targeting T-type calcium channels and RORγ, where various amide derivatives are synthesized and tested. nih.govnih.govnih.gov

Applications in Agrochemical Research

Parallel to its use in pharmaceuticals, 2-bromo-N-(4-isopropylphenyl)acetamide is a potential intermediate in the discovery of new agrochemicals, such as herbicides, fungicides, and insecticides. The process of agrochemical discovery often mirrors that of pharmaceutical research, involving the synthesis and screening of large numbers of novel chemical entities to identify compounds with desired biological activity and appropriate safety profiles. The reactive nature of this compound makes it suitable for creating diverse molecular libraries for high-throughput screening in an agrochemical context.

Development of Specialty Chemicals and Advanced Materials

Beyond life sciences, intermediates like 2-bromo-N-(4-isopropylphenyl)acetamide can be utilized in the synthesis of specialty chemicals and advanced materials. The incorporation of the N-(4-isopropylphenyl)acetamide group can modify the physical properties of polymers or other materials, potentially enhancing thermal stability, altering solubility, or introducing specific functionalities for further chemical modification.

Patent Landscape and Innovation in Related Chemical Space (e.g., RORγ modulators, T-type calcium channel blockers)

The patent landscape for therapeutic agents provides significant context for the utility of precursors like 2-bromo-N-(4-isopropylphenyl)acetamide. Two areas of intense research where related structures are prominent are the development of Retinoid-related orphan receptor gamma (RORγ) modulators and T-type calcium channel blockers.

RORγ Modulators : RORγ is a nuclear receptor that acts as a master regulator of Th17 cells, which are implicated in numerous autoimmune diseases. orphagen.com As a result, the discovery of small molecule antagonists of RORγ is a highly competitive field for the treatment of conditions like psoriasis and multiple sclerosis. nih.govorphagen.com Patents in this area, such as those awarded to Orphagen Pharmaceuticals, describe various small molecule antagonists designed to inhibit RORγ function. orphagen.comorphagen.com The chemical structures disclosed in this space often feature complex amide derivatives, for which 2-bromo-N-(4-isopropylphenyl)acetamide could serve as a relevant starting material.

T-type Calcium Channel Blockers : T-type calcium channels are low-voltage-activated ion channels involved in a multitude of physiological processes, including neuronal firing and cardiac pacemaking. nih.gov Their dysfunction is linked to disorders such as epilepsy, neuropathic pain, and hypertension. nih.govgoogle.com Consequently, there is extensive patent activity focused on discovering selective T-type calcium channel inhibitors. nih.gov A 2018 review of the patent literature published since 2012 identified 43 patents covering various classes of organic small molecules, including aryl triazole/imidazole (B134444) amide derivatives. nih.govacs.org Companies like Praxis Precision Medicines, Inc. have filed patents for novel modulators in this space. google.com The prevalence of amide-containing structures in these patents underscores the importance of reactive intermediates like 2-bromo-N-(4-isopropylphenyl)acetamide in the synthesis of these potential therapeutics.

| Therapeutic Target | Disease Indications | Relevance of Amide Precursors | Key Players (based on patent filings) |

| RORγ | Psoriasis, Multiple Sclerosis, Rheumatoid Arthritis, Cancer Immunotherapy nih.gov | Synthesis of small molecule antagonists and inverse agonists nih.gov | Orphagen Pharmaceuticals, Vitae Pharmaceuticals nih.govorphagen.com |

| T-type Calcium Channels | Epilepsy, Neuropathic Pain, Hypertension, Parkinson's Disease, Cancer nih.govnih.gov | Synthesis of blockers, including triazole and imidazole amide derivatives nih.govgoogle.com | Merck & Co., Inc., Pfizer Inc., AbbVie, Inc., Praxis Precision Medicines, Inc. google.compatsnap.com |

Comparison with Structurally Similar Compounds and Analogs in Research

The function and reactivity of 2-bromo-N-(4-isopropylphenyl)acetamide can be better understood by comparing it with structurally related compounds. Each analog possesses distinct properties and applications based on its specific substitutions.

N-(4-isopropylphenyl)acetamide : This is the parent compound lacking the bromine on the acetyl group. It is far less reactive and would not function as an alkylating agent. It serves as a structural baseline to understand the contribution of the N-(4-isopropylphenyl) group itself. nih.gov

2-Bromo-N-(4-bromophenyl)acetamide : In this analog, the isopropyl group is replaced by a bromine atom. This modification significantly alters the electronic properties of the phenyl ring. Studies on this compound have focused on its crystal structure and intermolecular hydrogen bonding patterns. nih.gov

2-Bromo-N-(2-chlorophenyl)acetamide : This compound, featuring a chlorine atom at the ortho position of the phenyl ring, has been studied to understand how substituents on the ring affect the conformation of the amide side chain. researchgate.net

N-(2-Bromo-4-nitrophenyl)acetamide : Here, the bromine is on the phenyl ring, and a nitro group replaces the isopropyl group. This compound has been noted for its application in the synthesis of libraries of potential anticancer drug analogs. frontierspecialtychemicals.com This highlights how different substitution patterns on the N-phenylacetamide scaffold are explored in drug discovery.

| Compound Name | Key Structural Difference from Target | Primary Research Focus/Application |

| N-(4-isopropylphenyl)acetamide | Lacks the 2-bromo substituent | Parent compound for structural comparison nih.gov |

| 2-Bromo-N-(4-bromophenyl)acetamide | Isopropyl group is replaced by a bromine atom | Crystallographic and structural studies nih.gov |

| 2-Bromo-N-(2-chlorophenyl)acetamide | Isopropyl group is replaced by a 2-chloro group | Conformational analysis and structural studies researchgate.net |

| N-(2-Bromo-4-nitrophenyl)acetamide | Isopropyl group is replaced by a 4-nitro group; bromine is on the phenyl ring | Synthesis of anticancer drug analogs frontierspecialtychemicals.com |

Q & A

How can the synthesis of 2-bromo-N-(4-isopropylphenyl)acetamide be optimized to improve yield and purity?

Level : Basic

Methodological Answer :

Optimization involves selecting reaction conditions such as solvent polarity and temperature. For example, using dimethylformamide (DMF) as a solvent enhances nucleophilic substitution efficiency due to its high polarity, while maintaining temperatures between 60–80°C prevents undesired side reactions like hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product with >95% purity. Monitoring reaction progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) is critical .

What experimental strategies are recommended to resolve structural ambiguities in crystallographic studies of 2-bromo-N-(4-isopropylphenyl)acetamide?

Level : Advanced

Methodological Answer :

Employ single-crystal X-ray diffraction with SHELXL for refinement, focusing on resolving halogen (Br) positional disorders. High-resolution data (θ > 25°) and anisotropic displacement parameters improve accuracy. For ambiguous electron density, computational tools like DFT (B3LYP/6-31G*) can validate bond lengths and angles . Twinning analysis (via PLATON) is essential if unit cell metrics suggest pseudo-symmetry .

How do substituent variations (e.g., bromine vs. chlorine) on the phenyl ring influence the compound’s biological activity?

Level : Advanced

Methodological Answer :

Comparative SAR studies reveal bromine’s higher electronegativity and van der Waals radius enhance binding to hydrophobic enzyme pockets (e.g., COX-1/2 inhibition, IC₅₀ = 12 μM vs. 28 μM for chloro-analogues) . Use molecular docking (AutoDock Vina) to simulate interactions with target proteins like cyclooxygenase. Replace bromine with azide or thiocyanate groups to probe steric effects .

What are the best practices for assessing the compound’s solubility in aqueous buffers for in vitro assays?

Level : Basic

Methodological Answer :

Perform shake-flask experiments: dissolve 1 mg in 1 mL PBS (pH 7.4) with 0.1% DMSO, vortex for 24 hr, and filter (0.22 μm). Quantify solubility via UV-Vis (λ = 270 nm, ε = 1500 M⁻¹cm⁻¹). For poor solubility (<0.1 mg/mL), use co-solvents (≤5% PEG-400) or β-cyclodextrin inclusion complexes .

How can researchers address contradictory data in enzyme inhibition assays involving this compound?

Level : Advanced

Methodological Answer :

Contradictions often arise from assay conditions. Standardize protocols:

- Use consistent enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms).

- Control ATP concentrations (1 mM for kinase assays).

- Validate via orthogonal methods (e.g., SPR for binding affinity vs. fluorometric activity assays).

Statistical analysis (ANOVA, p < 0.05) identifies outliers .

What spectroscopic techniques are most effective for confirming the compound’s purity and structure?

Level : Basic

Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) should show acetamide NH at δ 10.2 ppm and isopropyl CH₃ at δ 1.2 ppm.

- HRMS : Exact mass (C₁₁H₁₃BrNO⁺) = 278.0234 (calc.), 278.0232 (obs.).

- IR : Confirm carbonyl (C=O) stretch at 1665 cm⁻¹ and N-H bend at 1540 cm⁻¹ .

How can molecular modeling predict the compound’s interaction with non-enzymatic targets (e.g., GPCRs)?

Level : Advanced

Methodological Answer :

Use homology modeling (SWISS-MODEL) to build GPCR structures and docking simulations (Glide) to identify binding poses. Pharmacophore mapping (Phase) highlights critical features: acetamide’s hydrogen-bonding capacity and bromine’s hydrophobic contact. Validate with mutagenesis (e.g., Ala-scanning of receptor residues) .

What strategies mitigate toxicity in in vitro vs. in vivo studies?

Level : Advanced

Methodological Answer :

- In vitro : Use lower concentrations (≤10 μM) and shorter exposure times (24 hr) to reduce cytotoxicity (MTT assay).

- In vivo : Administer via IP route (5 mg/kg) with pharmacokinetic profiling (Cmax = 1.2 μg/mL at 2 hr). Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

How do researchers ensure enantiomeric purity in derivatives synthesized from this compound?

Level : Advanced

Methodological Answer :

Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers. Confirm ee (enantiomeric excess) >99% via circular dichroism (θ = +220 mdeg at 250 nm). For asymmetric synthesis, employ Evans oxazolidinone auxiliaries or Sharpless epoxidation .

What analytical challenges arise in quantifying trace impurities (e.g., brominated byproducts)?

Level : Advanced

Methodological Answer :

Use UPLC-MS/MS (BEH C18 column, 0.1% formic acid/ACN gradient) with MRM mode (m/z 278 → 80 for parent ion; m/z 356 → 79 for brominated byproducts). Limit of quantification (LOQ) = 0.1 ng/mL. Validate per ICH Q2(R1) guidelines for linearity (R² >0.99) and recovery (95–105%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.